molecular formula C16H14Cl2N2O5S B3466319 N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

Cat. No.: B3466319
M. Wt: 417.3 g/mol
InChI Key: FQTHISVITCRSBU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide is a complex organic compound that features a benzodioxole ring, dichloroaniline, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dichloroaniline Group: This step often involves the chlorination of aniline derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the dichloroaniline moiety.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring and sulfonyl group are often involved in binding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloroanilino)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylamino)acetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide is unique due to the presence of both the sulfonyl and benzodioxole groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O5S/c1-26(22,23)20(13-5-10(17)4-11(18)6-13)8-16(21)19-12-2-3-14-15(7-12)25-9-24-14/h2-7H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTHISVITCRSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

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